molecular formula C27H22BrN3O3 B12514348 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B12514348
M. Wt: 516.4 g/mol
InChI Key: DFKWGHKQFSKDDL-UHFFFAOYSA-N
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Description

1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a bromine atom, and benzyloxy groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the bromine atom and the benzyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core.

    Substitution: The bromine atom can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The bromine atom and benzyloxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid: This compound shares the benzyloxy-pyridine structure but lacks the benzimidazole core and bromine atom.

    2,6-Bis(benzyloxy)pyridine: Similar in structure but without the benzimidazole and bromine components.

    1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridinyl) dichloride: Contains an imidazole core but differs in the substituents and overall structure.

Uniqueness

1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its combination of a benzimidazole core, bromine atom, and benzyloxy groups

Properties

Molecular Formula

C27H22BrN3O3

Molecular Weight

516.4 g/mol

IUPAC Name

1-[2,6-bis(phenylmethoxy)pyridin-3-yl]-5-bromo-3-methylbenzimidazol-2-one

InChI

InChI=1S/C27H22BrN3O3/c1-30-24-16-21(28)12-13-22(24)31(27(30)32)23-14-15-25(33-17-19-8-4-2-5-9-19)29-26(23)34-18-20-10-6-3-7-11-20/h2-16H,17-18H2,1H3

InChI Key

DFKWGHKQFSKDDL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N(C1=O)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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